

# Application Notes: MCC950 Treatment for Alzheimer's Disease Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

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## Introduction

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] In the context of Alzheimer's disease (AD), the NLRP3 inflammasome is a key component of the innate immune system that, when activated by stimuli such as amyloid- $\beta$  (A $\beta$ ) aggregates, drives neuroinflammation, pyroptosis, and subsequent neuronal damage.[1][3] MCC950 offers a promising therapeutic strategy by directly targeting this pathway. It has been shown to cross the blood-brain barrier, reduce A $\beta$  accumulation, inhibit microglial activation, and improve cognitive function in various AD mouse models.[2][4][5]

These application notes provide a comprehensive overview of MCC950 treatment regimens, summarizing key quantitative data and detailing essential experimental protocols for researchers in neurodegenerative disease and drug development.

## Quantitative Data Summary

The following tables summarize the treatment regimens and effects of MCC950 as reported in various studies using mouse models of Alzheimer's disease and related neuroinflammatory conditions.

Table 1: MCC950 Treatment Regimens and Key Outcomes in AD Mouse Models

Mouse Model	Dosage & Route	Treatment Duration	Key Outcomes	Reference
APP/PS1	10 mg/kg, Intraperitoneal (i.p.)	Daily	Reduced A $\beta$ accumulation, improved cognitive function, inhibited inflammasome activation.[5][6]	Dempsey et al., 2017[5]
APP/PS1	Not Specified	Not Specified	Ameliorated cognitive function, reduced A $\beta$ load, stimulated A $\beta$ phagocytosis by microglia.[4]	Heneka et al.
Aged Mice	10 mg/kg, i.p.	Single dose (30 min prior to isoflurane)	Ameliorated cognitive impairment, suppressed hippocampal NLRP3 inflammasome activation and pyroptosis.[7]	Frontiers in Cellular Neuroscience, 2018[7]
db/db (Diabetic)	10 mg/kg, i.p.	12 weeks	Ameliorated cognitive dysfunction, reversed increased NLRP3, ASC, and IL-1 $\beta$ expression.[8]	Zhai et al., 2018[8]

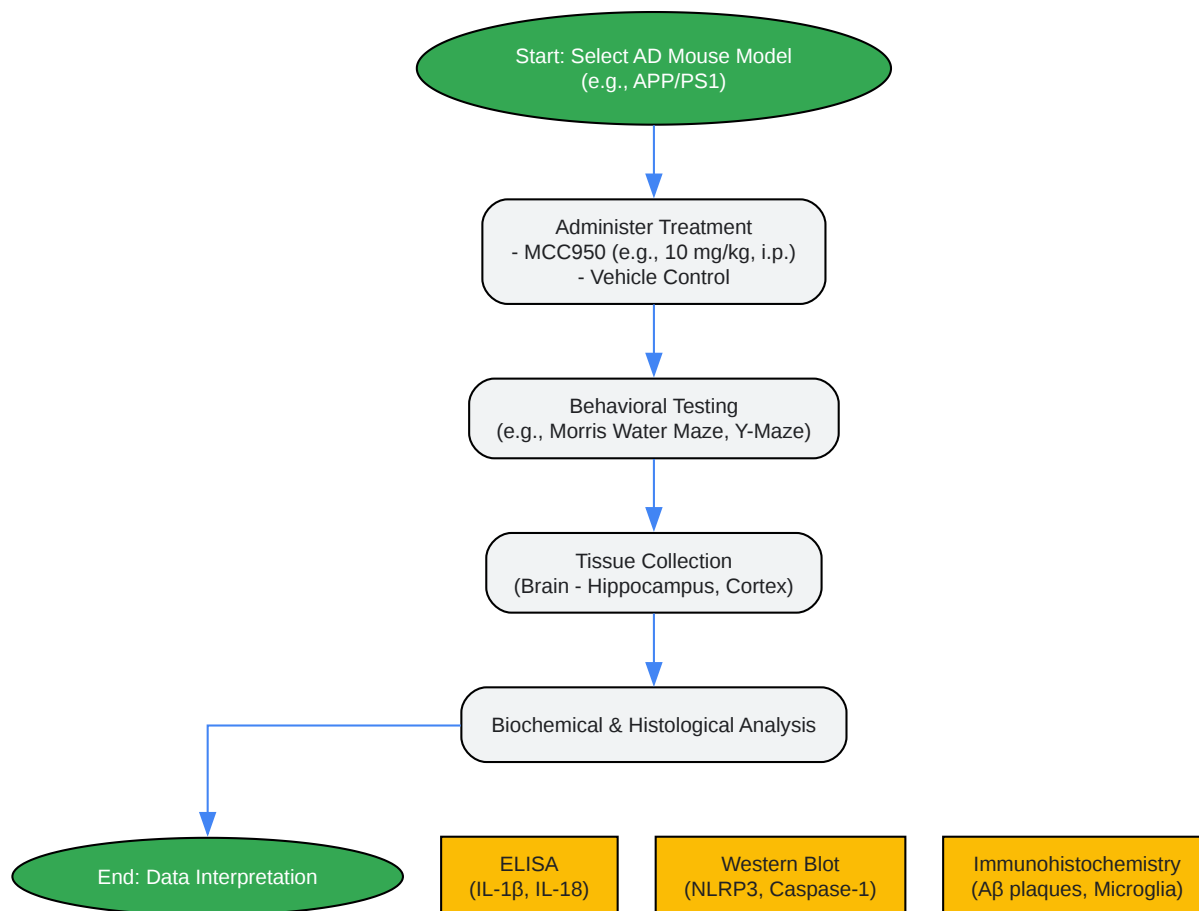
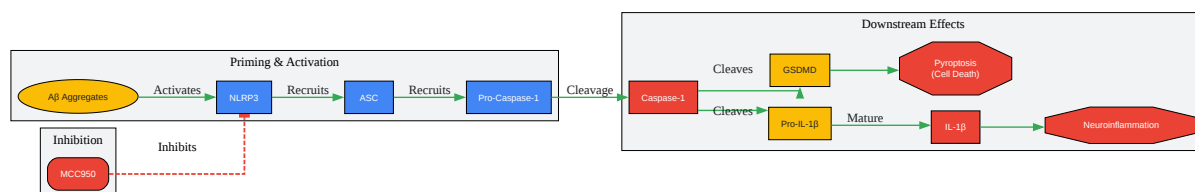
A53T $\alpha$ -synuclein (M83)	Not Specified, Intragastric	5 weeks	Improved cognitive dysfunction, inhibited NLRP3 expression, reduced $\alpha$ -synuclein accumulation.[9]	Biochem Biophys Res Commun, 2022[9]
PLB2TAU (FTD model)	20 mg/kg	12 weeks	Improved insulin sensitivity, reduced inflammation and phospho-tau levels.	Gordon et al.

Table 2: Summary of MCC950 Effects on Biochemical Markers

Marker	Mouse Model	Effect of MCC950
NLRP3 Expression	Aged Mice, db/db Mice, M83 Mice	Significantly Decreased[7][8][9]
ASC (Apoptosis-associated speck-like protein)	Aged Mice, db/db Mice	Significantly Decreased[7][8]
Cleaved Caspase-1	Aged Mice, APP/PS1 Mice	Significantly Decreased[5][7]
IL-1 $\beta$ (Interleukin-1 beta)	Aged Mice, db/db Mice, APP/PS1 Mice	Significantly Decreased[5][7][8]
IL-18 (Interleukin-18)	Aged Mice	Significantly Decreased[7]
GSDMD (Gasdermin D)	Aged Mice	Reduced Cleavage[4]
Amyloid- $\beta$ (A $\beta$ ) Plaques	APP/PS1 Mice	Significantly Reduced[5][6]
$\alpha$ -synuclein	M83 Mice	Reduced Accumulation[9]

## Visualized Pathways and Workflows

### NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition



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- To cite this document: BenchChem. [Application Notes: MCC950 Treatment for Alzheimer's Disease Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606777#mcc950-treatment-regimen-for-alzheimer-s-disease-mouse-models]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)